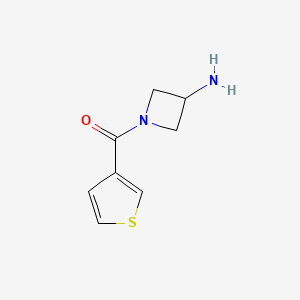

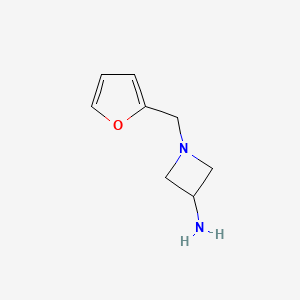

![molecular formula C10H13ClN2 B1466561 1-[(2-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1491610-74-2](/img/structure/B1466561.png)

1-[(2-Chlorophenyl)methyl]azetidin-3-amine

Vue d'ensemble

Description

“1-[(2-Chlorophenyl)methyl]azetidin-3-amine” is a chemical compound . It is used in the synthesis of ketamine , a drug used in both veterinary and human medicine .

Synthesis Analysis

The synthesis of ketamine, which uses “1-[(2-Chlorophenyl)methyl]azetidin-3-amine”, has been done in five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ketamine from “1-[(2-Chlorophenyl)methyl]azetidin-3-amine” include a reaction with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation by potassium permanganate, imination by methyl amine, and rearrangement of the obtained imine .Applications De Recherche Scientifique

Azetidines and Their Reactivity

Azetidines, including derivatives such as 1-[(2-Chlorophenyl)methyl]azetidin-3-amine, are four-membered azaheterocycles known for their thermal stability and ease of handling. These compounds can undergo reactions with electrophiles and nucleophiles, leading to various useful products like amides, alkenes, and amines. Azetidines serve as precursors for the synthesis of cyclic products such as piperidines, pyrrolidines, and pyrroles. They can be synthesized from acyclic precursors like γ-haloamines, γ-aminoalcohols, and β-aminoallenes. The versatility of azetidines makes them valuable in the synthesis of complex molecules, including β-lactams, which are critical in the development of antibacterial agents and other pharmacologically active compounds (Singh, D’hooghe, & Kimpe, 2008).

Azetidin-2-ones and Pharmacological Potential

Azetidin-2-ones, closely related to azetidines, have shown promise in pharmacological research. Novel azetidin-2-one derivatives synthesized from specific reactions have been explored for their anti-inflammatory activity, demonstrating significant results compared to standard drugs like indomethacin. This highlights the potential of azetidin-2-one derivatives in developing new anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013). Moreover, azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their antidepressant and nootropic activities, suggesting the utility of the azetidinone skeleton in central nervous system (CNS) drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of azetidin-2-one derivatives have been a subject of research, indicating their potential as antimicrobial agents. A study focusing on novel benzimidazole derivatives incorporating azetidin-2-one demonstrated their efficacy against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Ansari & Lal, 2009). Similarly, the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have shown promising antibacterial and antifungal activities, further supporting their potential in antimicrobial drug development (Mistry & Desai, 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQQHRPNFRSQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]azetidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)